N-(pyrazin-2-yl)pyridine-3-carboxamide
Description
N-(pyrazin-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring connected via a carboxamide linkage to a pyrazine moiety. This structure combines the electron-rich pyridine and pyrazine systems, making it a candidate for applications in medicinal chemistry and materials science. For instance, pyridine-3-carboxamide derivatives are frequently studied for their hydrogen-bonding capabilities and biological activity, as seen in patents and crystallographic studies .
Properties
IUPAC Name |
N-pyrazin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(8-2-1-3-11-6-8)14-9-7-12-4-5-13-9/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBFNKUDBBOBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyrazin-2-yl)pyridine-3-carboxamide can be synthesized through various methods. One common approach involves the condensation of pyrazin-2-amine with pyridine-3-carboxylic acid. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Another method involves the use of coupling reactions, such as the Suzuki cross-coupling reaction. In this method, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is synthesized first and then coupled with various aryl or heteroaryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(pyrazin-2-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(pyrazin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(pyrazin-2-yl)pyridine-3-carboxamide with analogous pyridine carboxamides and pivalamide derivatives, highlighting structural variations, molecular properties, and functional differences:
Key Observations:
Halogenated derivatives (e.g., bromo, difluoromethyl) exhibit increased molecular weight and altered electronic properties, which may influence solubility and reactivity .
Hydrogen Bonding and Crystal Packing: Compounds like N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine demonstrate distinct hydrogen-bonding networks (e.g., N–H⋯N chains), suggesting that this compound could form similar intermolecular interactions .
Biological and Material Relevance :
- Pyridine-3-carboxamide derivatives with indan or difluoromethyl groups (e.g., compounds in ) are often explored for pesticidal or pharmaceutical applications due to their lipophilic and electron-deficient aromatic systems .
- The absence of bulky substituents in this compound may favor solubility in polar solvents compared to pivalamide analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
